N-[2-(benzylsulfanyl)ethyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a benzylsulfanyl ethyl group
Properties
Molecular Formula |
C22H27ClN2O3S2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c23-21-9-5-4-8-20(21)17-30(27,28)25-13-10-19(11-14-25)22(26)24-12-15-29-16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,24,26) |
InChI Key |
SGNACXYTNOZBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Addition of the Benzylsulfanyl Ethyl Group: This group is typically added through a nucleophilic substitution reaction involving a benzylsulfanyl ethyl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the chlorophenyl group could participate in hydrophobic interactions with protein targets. The carboxamide group may form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the benzylsulfanyl and carboxamide groups also provides a distinct chemical profile that can be exploited for various applications.
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